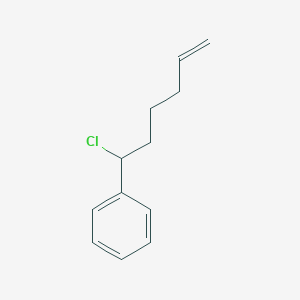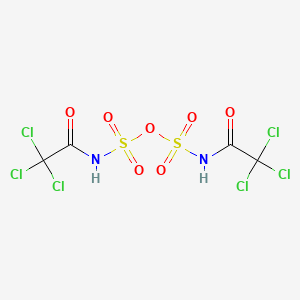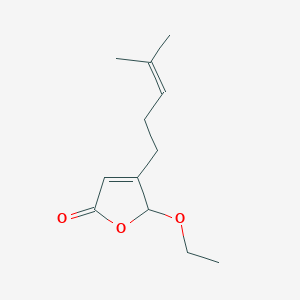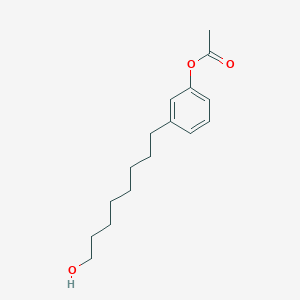
(1-Chlorohex-5-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorohex-5-EN-1-YL)benzene is an organic compound with the molecular formula C12H15Cl It consists of a benzene ring substituted with a 1-chlorohex-5-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorohex-5-EN-1-YL)benzene typically involves the reaction of benzene with 1-chlorohex-5-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is an example of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the target compound.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorohex-5-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(1-Chlorohex-5-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chlorohex-5-EN-1-YL)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the chlorine atom or the alkyl chain participates in the reaction.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a chlorine atom directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl group attached to the benzene ring, lacking the chlorine atom.
Styrene: A compound with a vinyl group attached to the benzene ring, similar in structure but with different reactivity.
Uniqueness
(1-Chlorohex-5-EN-1-YL)benzene is unique due to the presence of both a chlorine atom and an alkene group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler benzene derivatives.
Properties
CAS No. |
61608-88-6 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chlorohex-5-enylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10H2 |
InChI Key |
CGTVSXMNMHBJSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)

![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)


![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)




